molecular formula C12H17IN2O2 B6149132 tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate CAS No. 152918-49-5

tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate

Cat. No.: B6149132
CAS No.: 152918-49-5
M. Wt: 348.2
InChI Key:
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Description

tert-Butyl N-[(4-amino-3-iodophenyl)methyl]carbamate: is an organic compound with the molecular formula C11H14INO2. It is a white solid with a distinctive odor and is soluble in common organic solvents and acids. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

Chemistry: tert-Butyl N-[(4-amino-3-iodophenyl)methyl]carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of iodine-containing molecules on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

  • tert-Butyl N-[(4-iodophenyl)methyl]carbamate
  • tert-Butyl N-[(4-amino-2-iodophenyl)methyl]carbamate
  • tert-Butyl N-[(4-amino-3-bromophenyl)methyl]carbamate

Comparison:

Properties

CAS No.

152918-49-5

Molecular Formula

C12H17IN2O2

Molecular Weight

348.2

Purity

95

Origin of Product

United States

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